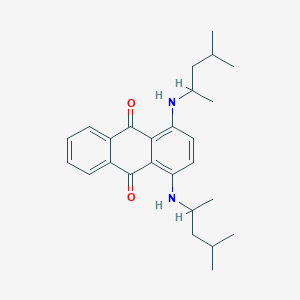
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, also known as AQ-21, is a synthetic compound that belongs to the family of anthraquinone derivatives. It has been widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. It has been shown to induce apoptosis in cancer cells and to suppress tumor growth in animal models.
Efectos Bioquímicos Y Fisiológicos
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the suppression of angiogenesis. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is its versatility and potential applications in various fields of research. It is also relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, its use can be limited by its toxicity and potential side effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-. One potential application is in the development of new therapeutic agents for the treatment of cancer and other diseases. It could also be used as a catalyst for organic reactions and in the development of new materials with unique properties. Further research is needed to fully understand the mechanism of action of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- and its potential applications in various fields of research.
Conclusion
In conclusion, Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- is a synthetic compound that has been extensively studied in scientific research due to its unique properties and potential applications. It can be synthesized through a multi-step process and has been used as a fluorescent probe, catalyst, and potential therapeutic agent. Its mechanism of action is not fully understood, but it has been shown to have a range of biochemical and physiological effects. While it has several advantages for use in lab experiments, its toxicity and potential side effects need to be carefully monitored. There are several future directions for the research and development of Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)-, including the development of new therapeutic agents and materials.
Métodos De Síntesis
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- can be synthesized through a multi-step process that involves the reaction of anthraquinone with 1,3-dimethylbutylamine. The reaction is catalyzed by a strong acid, such as sulfuric acid, and requires careful control of the reaction conditions, including temperature, pressure, and reaction time. The final product is obtained through a purification process that involves recrystallization and chromatography.
Aplicaciones Científicas De Investigación
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- has been extensively studied in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases.
Propiedades
Número CAS |
19720-42-4 |
|---|---|
Nombre del producto |
Anthraquinone, 1,4-bis((1,3-dimethylbutyl)amino)- |
Fórmula molecular |
C26H34N2O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
1,4-bis(4-methylpentan-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C26H34N2O2/c1-15(2)13-17(5)27-21-11-12-22(28-18(6)14-16(3)4)24-23(21)25(29)19-9-7-8-10-20(19)26(24)30/h7-12,15-18,27-28H,13-14H2,1-6H3 |
Clave InChI |
LOIONYUPSGYWKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
SMILES canónico |
CC(C)CC(C)NC1=C2C(=C(C=C1)NC(C)CC(C)C)C(=O)C3=CC=CC=C3C2=O |
Otros números CAS |
19720-42-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



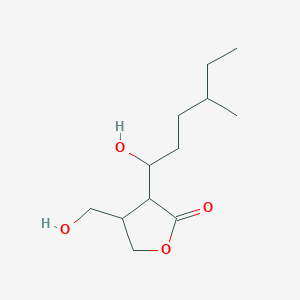
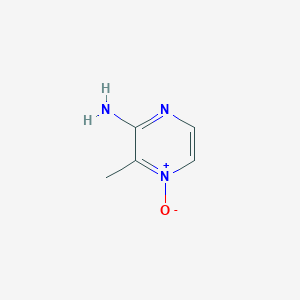
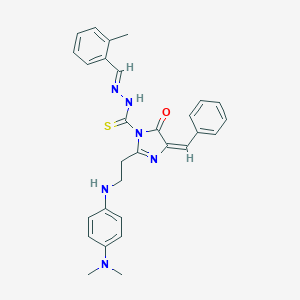
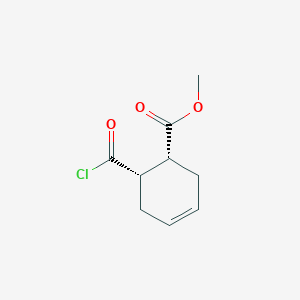
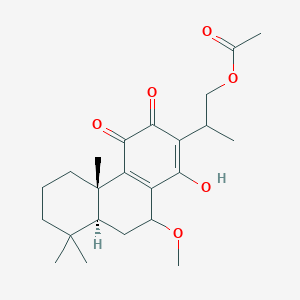
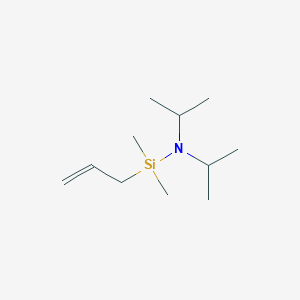
![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)
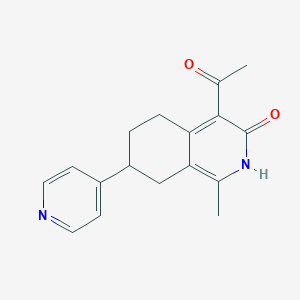
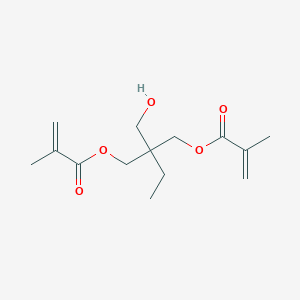
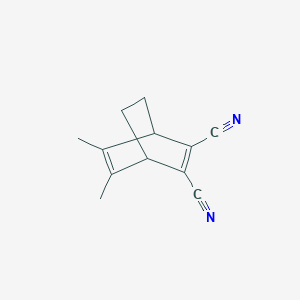
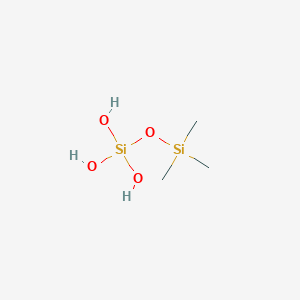
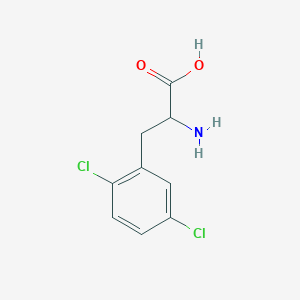
![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-b]pyridine](/img/structure/B25428.png)
